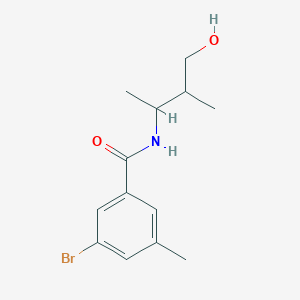![molecular formula C13H19NO2 B6638383 [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. The compound is also known as 3-Oxolane-3-ethylamino-α-(hydroxyphenyl) methanol or OXO-M. It is a chiral molecule with a molecular weight of 239.31 g/mol and a chemical formula of C13H19NO2.
Mechanism of Action
The mechanism of action of [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been found to inhibit the activity of various enzymes and transcription factors that play a crucial role in tumor growth and metastasis.
Biochemical and Physiological Effects:
[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol has been found to exhibit several biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. The compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
The advantages of using [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol in lab experiments include its potent antitumor and anti-inflammatory activities, as well as its ability to inhibit the replication of the hepatitis C virus. The compound is also relatively stable and can be easily synthesized in the laboratory. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
Future studies on [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies should also investigate the potential of the compound as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, studies should investigate the pharmacokinetics and toxicity of the compound to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol involves a multi-step process. The initial step involves the preparation of 3-hydroxyacetophenone, which is then reacted with oxirane to form a chiral oxirane intermediate. The intermediate is then reacted with (R)-3-aminobutanol to form the final product [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol. The synthesis of this compound has been reported in several scientific journals.
Scientific Research Applications
[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. Several studies have reported its effectiveness against various types of cancer, including breast, lung, and colon cancer. The compound has also been found to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
[3-[1-(oxolan-3-yl)ethylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(12-5-6-16-9-12)14-13-4-2-3-11(7-13)8-15/h2-4,7,10,12,14-15H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRAAVVQKBMLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)NC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)

![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)